Cy5.5-cooh

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

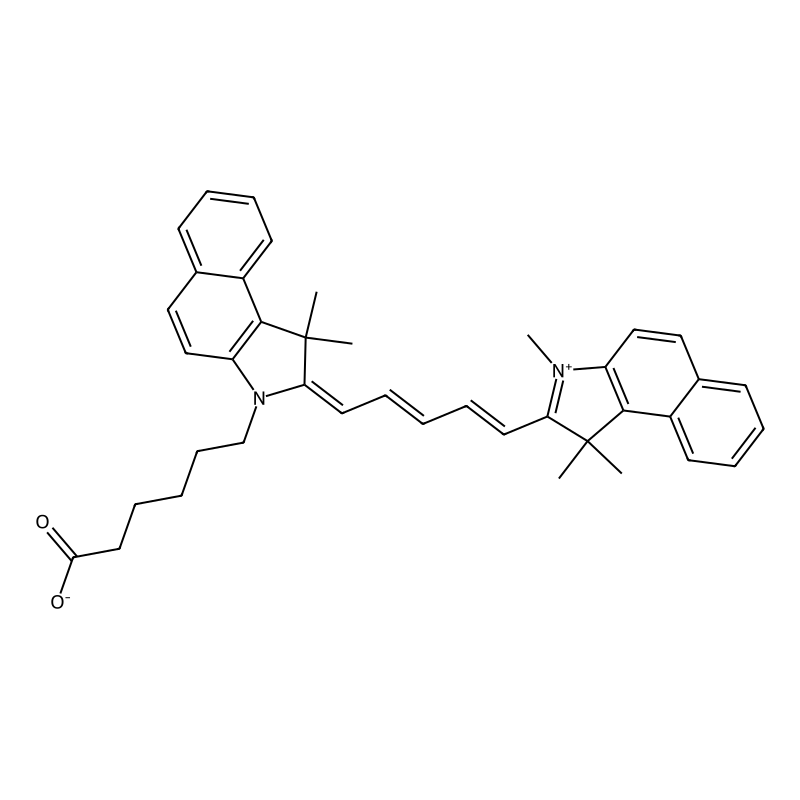

Cyanine 5.5 carboxylic acid is a fluorescent dye belonging to the cyanine dye family, characterized by its unique spectral properties and applications in biological imaging. With a molecular formula of and a molecular weight of approximately 619.2 g/mol, this compound exhibits significant fluorescence in the near-infrared region, making it particularly useful for in vivo imaging applications. It has an excitation maximum around 684 nm and an emission maximum at 710 nm, which allows for minimal background interference in biological tissues .

- As with Cy5.5, this compound likely doesn't have a direct biological effect. Its primary function is as a near-infrared fluorescent probe.

- The mechanism of fluorescence involves light excitation promoting electrons to higher energy levels, followed by relaxation and emission of light at a longer wavelength (near-infrared in this case) [].

- Information on the specific hazards of this compound is unavailable.

- Cy5.5 is generally considered non-toxic but may cause skin irritation []. It's advisable to handle this derivative with standard laboratory precautions for organic compounds, including wearing gloves and working in a fume hood.

Please Note:

- The analysis is based on the structural similarity to Cy5.5 and might not be entirely accurate due to the lack of specific information on this hexanoate derivative.

- Further research, potentially through contacting the supplier or referring to less-openly available scientific databases, might be necessary for a more comprehensive analysis.

Chemical Classification

Cy5.5-COOH is a near-infrared (NIR) fluorescent molecule. These molecules can emit light at wavelengths just beyond the visible spectrum, making them useful for various scientific applications []. They are classified as cyanine dyes, which are known for their intense fluorescence and unique chemical structures [].

Potential Applications

Due to its fluorescent properties, Cy5.5-COOH has potential applications in several areas of scientific research, including:

The biological activity of Cyanine 5.5 carboxylic acid is largely attributed to its fluorescent properties. It is extensively employed in bioimaging techniques such as fluorescence microscopy and flow cytometry due to its high sensitivity and specificity. The dye's ability to emit light in the near-infrared spectrum allows for deeper tissue penetration and reduced autofluorescence from biological samples, enhancing imaging quality . Additionally, it has been used in studies to visualize drug release mechanisms in tumor models using in vivo imaging systems .

The synthesis of Cyanine 5.5 carboxylic acid typically involves multi-step organic reactions that include the formation of the core cyanine structure followed by functionalization with a carboxylic acid group. One common approach is to start with a precursor compound that contains the indole moiety, which is then subjected to various chemical transformations including alkylation and condensation reactions to introduce the necessary functional groups . The final product can be purified using techniques such as high-performance liquid chromatography (HPLC).

Cyanine 5.5 carboxylic acid has a wide range of applications in both research and clinical settings:

- Bioimaging: Used for labeling proteins, nucleic acids, and other biomolecules for visualization in live cells and tissues.

- Flow Cytometry: Acts as a fluorescent marker for analyzing cell populations.

- Drug Delivery Studies: Employed to track the release of therapeutic agents in vivo.

- Diagnostic Assays: Utilized in various assays for detecting specific biomolecules due to its high sensitivity .

Interaction studies involving Cyanine 5.5 carboxylic acid focus on its binding properties with biomolecules such as proteins and nucleic acids. These studies often utilize fluorescence resonance energy transfer (FRET) techniques to explore conformational changes or interactions between labeled molecules. The dye's ability to form stable conjugates with amines enhances its utility in these studies, allowing researchers to investigate complex biological processes at the molecular level .

Cyanine 5.5 carboxylic acid shares structural similarities with other cyanine dyes but exhibits unique properties that make it particularly suitable for specific applications. Below are some comparable compounds:

| Compound Name | Molecular Formula | Excitation Max (nm) | Emission Max (nm) | Unique Features |

|---|---|---|---|---|

| Cyanine 5 carboxylic acid | 646 | 662 | More soluble in water; used for similar applications but less effective in deep tissue imaging | |

| Sulfo-Cyanine 5.5 carboxylic acid | 684 | 710 | Water-soluble variant; ideal for aqueous environments | |

| Cyanine 7 carboxylic acid | 745 | 785 | Higher wavelength; used for deep tissue imaging but more expensive |

Cyanine 5.5 carboxylic acid stands out due to its balance between solubility and fluorescence properties, making it versatile for both laboratory research and potential clinical applications .

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Song D, Yang R, Wang H, Fang S, Liu Y, Long F, Zhu A. Development of dual-color total internal reflection fluorescence biosensor for simultaneous quantitation of two small molecules and their affinity constants with antibodies. Biosens Bioelectron. 2019 Feb 1;126:824-830. doi: 10.1016/j.bios.2018.12.010. Epub 2018 Dec 13. PubMed PMID: 30602264.

3: Stefaniak J, Lewis AM, Conole D, Galan SRG, Bataille CJR, Wynne GM, Castaldi MP, Lundbäck T, Russell AJ, Huber KVM. Chemical Instability and Promiscuity of Arylmethylidenepyrazolinone-Based MDMX Inhibitors. ACS Chem Biol. 2018 Oct 19;13(10):2849-2854. doi: 10.1021/acschembio.8b00665. Epub 2018 Sep 19. PubMed PMID: 30216042; PubMed Central PMCID: PMC6198280.

4: Park JH, Cho HJ, Kim DD. Poly((D,L)lactic-glycolic)acid-star glucose nanoparticles for glucose transporter and hypoglycemia-mediated tumor targeting. Int J Nanomedicine. 2017 Oct 11;12:7453-7467. doi: 10.2147/IJN.S147668. eCollection 2017. PubMed PMID: 29066894; PubMed Central PMCID: PMC5644567.

5: Ferreira K, Hu HY, Fetz V, Prochnow H, Rais B, Müller PP, Brönstrup M. Multivalent Siderophore-DOTAM Conjugates as Theranostics for Imaging and Treatment of Bacterial Infections. Angew Chem Int Ed Engl. 2017 Jul 3;56(28):8272-8276. doi: 10.1002/anie.201701358. Epub 2017 Jun 13. PubMed PMID: 28608939.

6: Liang X, Fang L, Li X, Zhang X, Wang F. Activatable near infrared dye conjugated hyaluronic acid based nanoparticles as a targeted theranostic agent for enhanced fluorescence/CT/photoacoustic imaging guided photothermal therapy. Biomaterials. 2017 Jul;132:72-84. doi: 10.1016/j.biomaterials.2017.04.006. Epub 2017 Apr 8. PubMed PMID: 28411450.

7: Malinovskaya Y, Melnikov P, Baklaushev V, Gabashvili A, Osipova N, Mantrov S, Ermolenko Y, Maksimenko O, Gorshkova M, Balabanyan V, Kreuter J, Gelperina S. Delivery of doxorubicin-loaded PLGA nanoparticles into U87 human glioblastoma cells. Int J Pharm. 2017 May 30;524(1-2):77-90. doi: 10.1016/j.ijpharm.2017.03.049. Epub 2017 Mar 27. PubMed PMID: 28359811.

8: Jung B, Shim MK, Park MJ, Jang EH, Yoon HY, Kim K, Kim JH. Hydrophobically modified polysaccharide-based on polysialic acid nanoparticles as carriers for anticancer drugs. Int J Pharm. 2017 Mar 30;520(1-2):111-118. doi: 10.1016/j.ijpharm.2017.01.055. Epub 2017 Feb 4. PubMed PMID: 28179099.

9: Kang CS, Ren S, Sun X, Chong HS. Theranostic Polyaminocarboxylate-Cyanine-Transferrin Conjugate for Anticancer Therapy and Near-Infrared Optical Imaging. ChemMedChem. 2016 Oct 6;11(19):2188-2193. doi: 10.1002/cmdc.201600072. Epub 2016 Sep 14. PubMed PMID: 27624789; PubMed Central PMCID: PMC5118032.

10: Zhang Y, Guo C, Li S, Luo K, Hu J, Gu Z. The Potential of Poly[N-(2-hydroxypropyl)methacrylamide] via Reversible Addition-Fragmentation Chain Transfer Polymerization as Safe Nanocarrier. J Nanosci Nanotechnol. 2016 Jun;16(6):5746-54. PubMed PMID: 27427626.

11: Su T, Wang Y, Wang J, Han D, Ma S, Cao J, Li X, Zhang R, Qiao H, Liang J, Liu G, Yang B, Liang S, Nie Y, Wu K, Li J, Cao F. In Vivo Magnetic Resonance and Fluorescence Dual-Modality Imaging of Tumor Angiogenesis in Rats Using GEBP11 Peptide Targeted Magnetic Nanoparticles. J Biomed Nanotechnol. 2016 May;12(5):1011-22. PubMed PMID: 27305822.

12: Wang Y, Chen J, Yang B, Qiao H, Gao L, Su T, Ma S, Zhang X, Li X, Liu G, Cao J, Chen X, Chen Y, Cao F. In vivo MR and Fluorescence Dual-modality Imaging of Atherosclerosis Characteristics in Mice Using Profilin-1 Targeted Magnetic Nanoparticles. Theranostics. 2016 Jan 1;6(2):272-86. doi: 10.7150/thno.13350. eCollection 2016. PubMed PMID: 26877785; PubMed Central PMCID: PMC4729775.

13: Lee JY, Chung SJ, Cho HJ, Kim DD. Iodinated hyaluronic acid oligomer-based nanoassemblies for tumor-targeted drug delivery and cancer imaging. Biomaterials. 2016 Apr;85:218-31. doi: 10.1016/j.biomaterials.2016.01.060. Epub 2016 Jan 29. PubMed PMID: 26874284.

14: Chen H, Xie LQ, Qin J, Jia Y, Cai X, Nan W, Yang W, Lv F, Zhang QQ. Surface modification of PLGA nanoparticles with biotinylated chitosan for the sustained in vitro release and the enhanced cytotoxicity of epirubicin. Colloids Surf B Biointerfaces. 2016 Feb 1;138:1-9. doi: 10.1016/j.colsurfb.2015.11.033. Epub 2015 Nov 28. PubMed PMID: 26638176.

15: Zhang L, Tian B, Li Y, Lei T, Meng J, Yang L, Zhang Y, Chen F, Zhang H, Xu H, Zhang Y, Tang X. A Copper-Mediated Disulfiram-Loaded pH-Triggered PEG-Shedding TAT Peptide-Modified Lipid Nanocapsules for Use in Tumor Therapy. ACS Appl Mater Interfaces. 2015 Nov 18;7(45):25147-61. doi: 10.1021/acsami.5b06488. Epub 2015 Nov 4. PubMed PMID: 26501354.

16: Zhao T, Li Y, Liu B, Pan B, Cheng X, Georgoff P, Alam HB. Inhibition of histone deacetylase 6 restores innate immune cells in the bone marrow in a lethal septic model. J Trauma Acute Care Surg. 2016 Jan;80(1):34-40; discussion 40-1. doi: 10.1097/TA.0000000000000897. PubMed PMID: 26491797; PubMed Central PMCID: PMC4688101.

17: Wilks MQ, Normandin MD, Yuan H, Cho H, Guo Y, Herisson F, Ayata C, Wooten DW, El Fakhri G, Josephson L. Imaging PEG-like nanoprobes in tumor, transient ischemia, and inflammatory disease models. Bioconjug Chem. 2015 Jun 17;26(6):1061-9. doi: 10.1021/acs.bioconjchem.5b00213. Epub 2015 May 14. PubMed PMID: 25971846; PubMed Central PMCID: PMC5378316.

18: Park JH, Lee JY, Termsarasab U, Yoon IS, Ko SH, Shim JS, Cho HJ, Kim DD. Development of poly(lactic-co-glycolic) acid nanoparticles-embedded hyaluronic acid-ceramide-based nanostructure for tumor-targeted drug delivery. Int J Pharm. 2014 Oct 1;473(1-2):426-33. doi: 10.1016/j.ijpharm.2014.07.038. Epub 2014 Jul 28. PubMed PMID: 25079433.

19: Lee CM, Cheong SJ, Kim EM, Lim ST, Jeong YY, Sohn MH, Jeong HJ. Nonpolymeric surface-coated iron oxide nanoparticles for in vivo molecular imaging: biodegradation, biocompatibility, and multiplatform. J Nucl Med. 2013 Nov;54(11):1974-80. doi: 10.2967/jnumed.113.122267. Epub 2013 Sep 19. PubMed PMID: 24050935.

20: Clond MA, Lee BS, Yu JJ, Singer MB, Amano T, Lamb AW, Drazin D, Kateb B, Ley EJ, Yu JS. Reactive oxygen species-activated nanoprodrug of Ibuprofen for targeting traumatic brain injury in mice. PLoS One. 2013 Apr 24;8(4):e61819. doi: 10.1371/journal.pone.0061819. Print 2013. PubMed PMID: 23637912; PubMed Central PMCID: PMC3634829.